2-[2-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
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Overview
Description
2-[2-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a complex organic compound that features a combination of pyridine, oxadiazole, and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves multiple steps. One common method includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring, which is a key component of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
2-[2-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its properties can be exploited in the development of novel materials, such as organic semiconductors and fluorescent dyes.
Biological Studies: The compound can be used as a probe in biological assays to study various biochemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the oxadiazole ring and exhibit similar chemical properties.
1,3,4-Oxadiazole Derivatives of Pyridines: These derivatives also contain the oxadiazole ring and have been studied for their antimicrobial and other biological activities.
Uniqueness
2-[2-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione is unique due to the combination of its structural motifs, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-16-12-3-1-2-4-13(12)17(23)21(16)10-7-14-19-15(20-24-14)11-5-8-18-9-6-11/h1-2,5-6,8-9,12-13H,3-4,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCNEHVXPSDKMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)CCC3=NC(=NO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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